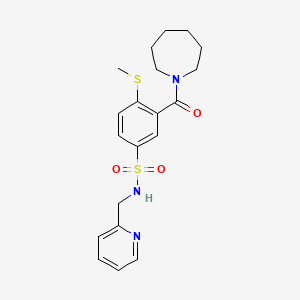![molecular formula C14H18ClNO2S B4854049 N-bicyclo[2.2.1]hept-2-yl-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B4854049.png)
N-bicyclo[2.2.1]hept-2-yl-1-(3-chlorophenyl)methanesulfonamide
Übersicht
Beschreibung
N-bicyclo[2.2.1]hept-2-yl-1-(3-chlorophenyl)methanesulfonamide is a chemical compound that has been synthesized and studied for its potential use as a pharmaceutical agent. This compound has shown promise in scientific research applications, particularly in the field of neuroscience. In 2.1]hept-2-yl-1-(3-chlorophenyl)methanesulfonamide.
Wirkmechanismus
N-bicyclo[2.2.1]hept-2-yl-1-(3-chlorophenyl)methanesulfonamide appears to modulate the activity of certain ion channels in the brain, including the voltage-gated potassium channel Kv1.3 and the calcium-activated potassium channel KCa3.1. By modulating the activity of these channels, N-bicyclo[2.2.1]hept-2-yl-1-(3-chlorophenyl)methanesulfonamide can affect neuronal signaling and synaptic plasticity, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that N-bicyclo[2.2.1]hept-2-yl-1-(3-chlorophenyl)methanesulfonamide can reduce inflammation in the brain by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These effects may be due to the modulation of ion channels and the resulting changes in neuronal signaling and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-bicyclo[2.2.1]hept-2-yl-1-(3-chlorophenyl)methanesulfonamide in lab experiments is its specificity for certain ion channels in the brain. This allows researchers to study the effects of modulating these channels in a more targeted way. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-bicyclo[2.2.1]hept-2-yl-1-(3-chlorophenyl)methanesulfonamide. One area of interest is the development of more efficient synthesis methods that can yield larger quantities of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on neuronal signaling and synaptic plasticity. Finally, research is needed to evaluate the potential therapeutic applications of N-bicyclo[2.2.1]hept-2-yl-1-(3-chlorophenyl)methanesulfonamide in the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-bicyclo[2.2.1]hept-2-yl-1-(3-chlorophenyl)methanesulfonamide has been studied for its potential use as a pharmaceutical agent in the treatment of neurological disorders. Specifically, this compound has been shown to modulate the activity of certain ion channels in the brain, which can have a significant impact on neuronal signaling and synaptic plasticity. Additionally, N-bicyclo[2.2.1]hept-2-yl-1-(3-chlorophenyl)methanesulfonamide has been found to have anti-inflammatory properties, which may be useful in the treatment of neuroinflammatory conditions such as multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-1-(3-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c15-13-3-1-2-11(7-13)9-19(17,18)16-14-8-10-4-5-12(14)6-10/h1-3,7,10,12,14,16H,4-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOYWTFUOUNASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NS(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(bicyclo[2.2.1]hept-2-yl)-1-(3-chlorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4853968.png)
![2-naphthyl{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B4853981.png)

![N-{4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4853996.png)
![1-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4853999.png)
![N-(1-methylhexyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4854012.png)
![methyl 5-(aminocarbonyl)-2-({[4-(4-fluorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4854016.png)
![4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide](/img/structure/B4854021.png)

![(2,6-dichloro-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4854039.png)

![1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone](/img/structure/B4854055.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4854056.png)
![3-(pentyloxy)-6H-benzo[c]chromen-6-one](/img/structure/B4854059.png)